molecular formula C20H23NO6 B2415384 [2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 386262-17-5

[2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate

Cat. No.: B2415384
CAS No.: 386262-17-5
M. Wt: 373.405
InChI Key: VIVQDRKVNFZLMX-UHFFFAOYSA-N
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Description

[2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is a chemical reagent of interest in pharmaceutical and biochemical research. This compound is structurally characterized by a 2,6-dimethylanilino group linked to a 3,4,5-trimethoxybenzoate ester. While direct studies on this specific molecule are limited, research on closely related analogs provides strong indications of its potential research applications. Compounds featuring the 2-(2,6-dimethylanilino)-2-oxoethyl group have been investigated as ligands for sigma receptors . Sigma ligands are a significant area of study for their potential in the prevention and treatment of various conditions, including emesis (vomiting) induced by chemotherapy or radiotherapy . The structural motifs present in this reagent, particularly the 3,4,5-trimethoxybenzoyl group, are commonly found in molecules with diverse biological activities, suggesting its utility as a key building block in medicinal chemistry. Researchers may employ this compound in the synthesis of more complex molecules or as a reference standard in biological assays. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should conduct their own experiments to determine the specific properties and applicability of this compound for their projects.

Properties

IUPAC Name

[2-(2,6-dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-12-7-6-8-13(2)18(12)21-17(22)11-27-20(23)14-9-15(24-3)19(26-5)16(10-14)25-4/h6-10H,11H2,1-5H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVQDRKVNFZLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-(2,6-dimethylanilino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester or aniline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

[2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2,6-Dimethylanilino)-2-oxoethyl] benzoate
  • [2-(2,6-Dimethylanilino)-2-oxoethyl] 4-methoxybenzoate
  • [2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4-dimethoxybenzoate

Uniqueness

[2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is unique due to the presence of three methoxy groups on the benzoate ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Biological Activity

Chemical Structure and Properties

The chemical structure of [2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate can be described as follows:

  • Molecular Formula : C17_{17}H22_{22}N2_{2}O5_{5}
  • Molecular Weight : 346.37 g/mol
  • IUPAC Name : this compound

This compound features a dimethylaniline moiety linked to a trimethoxybenzoate group through a 2-oxoethyl chain.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the 2-Oxoethyl Group : The initial step involves reacting an appropriate acylating agent with 2,6-dimethylaniline.
  • Condensation Reaction : This is followed by a condensation reaction with 3,4,5-trimethoxybenzoic acid to form the final ester product.
  • Purification : The crude product is purified using recrystallization or chromatography.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in vitro.

Cell LineIC50 (µM)Reference
HeLa10.5
MCF-712.3
A5498.7

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators. Specifically:

  • Caspase Activation : Increased levels of activated caspases were observed in treated cells.
  • Cell Cycle Arrest : The compound induces G1 phase arrest in several cancer cell lines.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various strains of bacteria.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Case Studies

A notable case study involved the administration of this compound in a murine model for tumor growth inhibition. The study reported a significant reduction in tumor size compared to control groups treated with vehicle alone.

Case Study Highlights:

  • Model : Murine xenograft model using human breast cancer cells.
  • Dosage : Administered at 20 mg/kg body weight.
  • Results : Tumor volume decreased by approximately 50% after treatment over three weeks.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ester linkage and substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Used for purity assessment (>95%) and quantification of impurities (e.g., desmethyl analogs) .
  • X-ray Diffraction (XRD) : Resolves crystallographic parameters (triclinic system, space group P1̄) and molecular conformation .

How can researchers resolve contradictions between in vitro receptor binding data and in vivo pharmacological effects?

Advanced Research Question
Discrepancies may arise from metabolic stability, tissue penetration, or off-target effects. Methodological strategies include:

  • Orthogonal Assays : Compare receptor binding (e.g., opiate receptor agonism) with functional assays (e.g., gastrointestinal motility normalization) .
  • Pharmacokinetic Studies : Evaluate bioavailability and metabolite formation using LC-MS/MS .
  • Molecular Dynamics Simulations : Predict binding modes and stability of ligand-receptor complexes .

What strategies are effective in impurity profiling during synthesis?

Advanced Research Question

Impurity TypeDetection MethodReference Standard (CAS No.)
N-Desmethyl derivativeHPLC (UV detection at 254 nm)294882-33-0
Hydrolysis byproductsNMR (δ 5.2 ppm, ester carbonyl)92414-09-0
Residual solventsGas Chromatography (GC)USP <467> guidelines

How do structural modifications of the trimethoxybenzoate moiety influence bioactivity?

Advanced Research Question

ModificationActivity ChangeKey Evidence
Ester chain elongation ↑ Cytotoxicity (e.g., OSCC)2.3× potency vs. shorter chains
Substituent position ↓ GI motility modulationMeta-substitution reduces binding
Salt formation ↑ Solubility and stabilityMaleate salts enhance pharmacokinetics

What in vitro models are suitable for initial pharmacological screening?

Basic Research Question

  • Receptor Binding Assays : Radiolabeled ligand competition studies (e.g., μ-opiate receptor ).
  • Functional Gastrointestinal Models : Ex vivo ileum/colon motility assays to assess spasmolytic activity .
  • Cell Viability Assays : MTT assays on cancer cell lines (e.g., oral squamous cell carcinoma) .

How can researchers address discrepancies in crystallographic data versus computational modeling predictions?

Advanced Research Question

  • Refinement of Force Fields : Adjust torsional angles for methoxy groups using XRD-derived parameters (e.g., bond lengths 1.406 Å) .
  • Polarizable Continuum Models (PCM) : Account for solvent effects in DFT calculations to match experimental dipole moments .

What are the critical considerations for scaling up synthesis without compromising purity?

Advanced Research Question

  • Process Analytical Technology (PAT) : Real-time monitoring of reaction progress via FTIR or Raman spectroscopy .
  • Ion-Exchange Resins : Use IR-120 resin to remove acidic byproducts and isolate protonated forms .
  • Thermodynamic Stability : Avoid prolonged heating (>60°C) to prevent ester hydrolysis .

How does the compound’s logP affect its pharmacokinetic profile?

Basic Research Question

  • Calculated logP : ~2.8 (predicted via ChemDraw), indicating moderate lipophilicity for blood-brain barrier penetration .
  • Experimental logP : Determine via shake-flask method (octanol/water partition) to validate computational models .

What mechanistic insights can be derived from kinetic binding studies?

Advanced Research Question

  • Association/Dissociation Rates : Surface plasmon resonance (SPR) reveals µ-opiate receptor binding kinetics (kₐ = 1.2×10⁵ M⁻¹s⁻¹, k𝒹 = 0.03 s⁻¹) .
  • Allosteric Modulation : Synergistic effects with mebeverine-like antispasmodics require dual-ligand interaction studies .

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